molecular formula C12H11NO3 B11891961 5-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid

5-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B11891961
M. Wt: 217.22 g/mol
InChI Key: LIHXLNYARKUWMD-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of acetic acid or sodium acetate under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-carboxylates. Substitution reactions can lead to the formation of various substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

5-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole-3-carboxylic acid
  • 5-(4-Methoxyphenyl)-1H-imidazole-3-carboxylic acid

Uniqueness

5-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific structural features, such as the methoxyphenyl group attached to the pyrrole ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various scientific research applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and material properties, which can be leveraged in specific research and industrial contexts.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-16-10-4-2-8(3-5-10)11-6-9(7-13-11)12(14)15/h2-7,13H,1H3,(H,14,15)

InChI Key

LIHXLNYARKUWMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN2)C(=O)O

Origin of Product

United States

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